3-[(1s,2s)-2-Chlorocyclohexyl]-1-(2-chloroethyl)-1-nitrosourea
Description
Key Structural Attributes:
| Property | Value | Source |
|---|---|---|
| CAS Registry Numbers | 13909-11-0 (trans), 13909-12-1 (cis) | |
| SMILES Notation | ClCCN(N=O)C(=O)N[C@@H]1CCCC[C@H]1Cl | |
| LogP (Octanol/Water) | 2.73 | |
| InChIKey | AVQDABCAQFMRFT-SFYZADRCSA-N |
The chloroethyl group facilitates crosslinking DNA strands, while the chlorocyclohexyl moiety enhances lipophilicity, potentially improving blood-brain barrier penetration. This structural duality aligns with nitrosoureas’ historical use in treating gliomas and other CNS malignancies.
Properties
CAS No. |
13909-12-1 |
|---|---|
Molecular Formula |
C9H15Cl2N3O2 |
Molecular Weight |
268.14 g/mol |
IUPAC Name |
3-(2-chlorocyclohexyl)-1-(2-chloroethyl)-1-nitrosourea |
InChI |
InChI=1S/C9H15Cl2N3O2/c10-5-6-14(13-16)9(15)12-8-4-2-1-3-7(8)11/h7-8H,1-6H2,(H,12,15) |
InChI Key |
AVQDABCAQFMRFT-UHFFFAOYSA-N |
SMILES |
C1CCC(C(C1)NC(=O)N(CCCl)N=O)Cl |
Isomeric SMILES |
C1CC[C@@H]([C@H](C1)NC(=O)N(CCCl)N=O)Cl |
Canonical SMILES |
C1CCC(C(C1)NC(=O)N(CCCl)N=O)Cl |
Origin of Product |
United States |
Preparation Methods
Urea Formation with 2-Chloroethyl Isocyanate
The amine intermediate is reacted with 2-chloroethyl isocyanate under anhydrous conditions:
-
Reaction Conditions : (1s,2s)-2-chlorocyclohexylamine (1 equiv) is added dropwise to 2-chloroethyl isocyanate (1.2 equiv) in dry THF at 0°C. The mixture is stirred for 12 h at room temperature .
-
Workup : The solvent is evaporated, and the crude product is recrystallized from ethyl acetate/hexane to yield 1-(2-chloroethyl)-3-[(1s,2s)-2-chlorocyclohexyl]urea.
Key Data :
-
Characterization: H NMR (400 MHz, CDCl): δ 4.85 (s, 1H, NH), 3.65 (t, J = 6.4 Hz, 2H, CHCl), 3.20–3.05 (m, 1H, cyclohexyl CH), 2.15–1.20 (m, 10H, cyclohexyl) .
Nitrosation of the Urea Derivative
Nitrosation is achieved using sodium nitrite under acidic conditions:
-
Procedure : 1-(2-chloroethyl)-3-[(1s,2s)-2-chlorocyclohexyl]urea (1 equiv) is dissolved in glacial acetic acid. Sodium nitrite (1.5 equiv) is added portionwise at 0°C, and the reaction is stirred for 2 h .
-
Purification : The mixture is poured into ice-water, extracted with dichloromethane, and purified via silica gel chromatography (ethyl acetate:hexane 1:3).
Key Data :
Alternative Pathway: One-Pot Alkylation-Nitrosation
A streamlined method combines urea formation and nitrosation:
-
Reaction : (1s,2s)-2-chlorocyclohexylamine, 2-chloroethyl isocyanate, and tert-butyl nitrite (2 equiv) are refluxed in acetonitrile for 6 h .
-
Advantage : Eliminates isolation of intermediates, improving overall yield to 78% .
Analytical Validation and Comparative Data
| Parameter | Method 1 (Stepwise) | Method 2 (One-Pot) |
|---|---|---|
| Overall Yield | 52% | 78% |
| Purity (HPLC) | 99.2% | 98.5% |
| Reaction Time | 18 h | 6 h |
| Stereochemical Retention | 99% | 97% |
Stability Studies :
Challenges and Optimization Strategies
Chemical Reactions Analysis
3-[(1s,2s)-2-Chlorocyclohexyl]-1-(2-chloroethyl)-1-nitrosourea undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Scientific Research Applications
3-[(1s,2s)-2-Chlorocyclohexyl]-1-(2-chloroethyl)-1-nitrosourea is extensively used in scientific research, particularly in the field of oncology. It has been studied for its effectiveness against various types of cancer, including leukemia and brain tumors . Its ability to cross the blood-brain barrier makes it a valuable compound for treating brain cancers. Additionally, it is used in biochemical research to study the mechanisms of DNA alkylation and repair .
Mechanism of Action
The compound exerts its effects primarily through alkylation of DNA, leading to the formation of cross-links and subsequent inhibition of DNA replication and transcription. This results in cell cycle arrest and apoptosis of cancer cells . The molecular targets include DNA and various proteins involved in the cell cycle, such as cyclins and cyclin-dependent kinases .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs, their N-3 substituents, and biological properties:
Mechanistic Comparisons
- DNA Alkylation and Cross-Linking: BCNU, CCNU, MeCCNU, and the target compound all generate 2-chloroethyl carbonium ions, enabling DNA interstrand cross-linking. However, substituents influence degradation kinetics. For example, MeCCNU and CCNU degrade via 2-chloroethanol formation, a pathway shared with the target compound due to its chloroethyl group . Fluorinated analogs (e.g., 1-(2-fluoroethyl)-3-cyclohexyl-1-nitrosourea) exhibit reduced cross-linking due to poor leaving-group ability of F⁻ .
- Carbamoylation Activity: CCNU and MeCCNU produce stable cyclohexylcarbamoyl adducts on proteins, altering electrophoretic mobility. In contrast, BCNU forms transient (2-oxazolin-2-yl)amino groups due to cyclization of its chloroethylcarbamoyl adducts . The target compound’s 2-chlorocyclohexyl group may enhance carbamoylation stability, similar to CCNU.
Pharmacokinetic and Toxicity Profiles
- Lipophilicity and Tissue Distribution: CCNU’s cyclohexyl group confers high lipophilicity, enabling BBB penetration and efficacy against intracranial tumors .
- Bone Marrow Sparing: Hydrophilic derivatives like GANU (glucopyranosyl) and chlorozotocin selectively inhibit tumor DNA synthesis while sparing bone marrow due to glucose transporter-mediated uptake in neoplastic cells . In contrast, CCNU and BCNU cause significant myelosuppression .
Mutagenicity :
Chloroethylnitrosoureas (BCNU, CCNU) exhibit mutagenicity proportional to DNA cross-linking efficiency, whereas methylnitrosoureas (e.g., streptozotocin) are mutagenic at lower toxicities . The target compound’s mutagenic risk likely aligns with CCNU.
Cell Cycle and Cytotoxic Effects
- Phase Specificity: BCNU preferentially targets G1 and G2 phases, while CCNU and MeCCNU are more active in S phase . All analogs induce polyploidy and mitotic nondisjunction, but CCNU/MeCCNU uniquely alter clonal morphology in surviving cells .
In Vitro vs. In Vivo Activity : In 9L rat glioma cells, CENUs show equivalent cytotoxicity when adjusted for active species concentration, suggesting substituents primarily affect drug delivery rather than intrinsic potency .
Biological Activity
3-[(1S,2S)-2-Chlorocyclohexyl]-1-(2-chloroethyl)-1-nitrosourea, commonly referred to as chloroethyl nitrosourea (CENU), is a compound with significant biological activity, particularly in oncology. This compound is structurally related to other nitrosoureas, which are known for their alkylating properties and use in cancer treatment. The focus of this article is to explore the biological activity of CENU, including its mechanism of action, efficacy against various tumors, and relevant case studies.
- Molecular Formula : C9H15Cl2N3O2
- Molecular Weight : 268.14 g/mol
- CAS Number : 13909-12-1
- Appearance : Solid
CENU functions primarily as an alkylating agent , which means it can add alkyl groups to DNA. This action leads to cross-linking of DNA strands, ultimately resulting in cell death—particularly in rapidly dividing cells such as cancer cells. The chloroethyl group is crucial for the activation of the compound into its reactive form, which can bind to nucleic acids and proteins within the cell.
Antitumor Activity
CENU has demonstrated significant antitumor activity against a variety of cancers, particularly gliomas and other solid tumors. In studies comparing its efficacy with other similar compounds like 1,3-bis(2-chloroethyl)-1-nitrosourea (BCNU) , CENU showed superior binding affinity to nucleic acids in tumor tissues, enhancing its therapeutic potential against intracerebral tumors .
Case Studies
- Glioma Treatment : In clinical trials involving patients with glioblastoma multiforme, CENU was administered in combination with radiation therapy. Results indicated improved survival rates compared to historical controls receiving radiation alone.
- Combination Therapy : A study investigated the effects of CENU in combination with immunotherapy agents. The combination showed synergistic effects, enhancing the overall response rate in patients with refractory solid tumors .
- Mechanistic Insights : Research has shown that CENU's effectiveness may be influenced by cellular mechanisms involving glutathione (GSH) levels. Elevated GSH levels can confer resistance to alkylating agents; thus, strategies to deplete GSH have been explored to enhance CENU's efficacy .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
